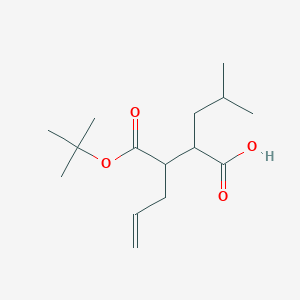![molecular formula C15H23N3O B12106287 2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol](/img/structure/B12106287.png)
2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-[3-[2-(diméthylamino)éthyl]-1H-indol-5-yl]propan-1-ol est un composé organique complexe de formule moléculaire C15H23N3O. Ce composé est structurellement lié à la famille de l'indole, connue pour ses activités biologiques diverses. Il présente un noyau indole substitué par un groupe amino et une chaîne latérale diméthylaminoéthyl, ce qui en fait une molécule d'intérêt dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-amino-3-[3-[2-(diméthylamino)éthyl]-1H-indol-5-yl]propan-1-ol implique généralement plusieurs étapes :
Formation de l'indole : Le noyau indole peut être synthétisé par la synthèse de Fischer, où la phénylhydrazine réagit avec un aldéhyde ou une cétone en milieu acide.
Réactions de substitution : Le noyau indole est ensuite fonctionnalisé avec un groupe diméthylaminoéthyl. Cela peut être réalisé par des réactions de substitution nucléophile, où un groupe partant approprié sur l'indole est remplacé par le groupe diméthylaminoéthyl.
Introduction du groupe amino : Le groupe amino est introduit par amination réductrice, où un aldéhyde ou une cétone réagit avec de l'ammoniac ou une amine en présence d'un agent réducteur tel que le cyanoborohydrure de sodium.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des versions optimisées des voies de synthèse ci-dessus, en se concentrant sur le rendement, la pureté et la rentabilité. La production à grande échelle utilise souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des groupes amino et hydroxyle, formant les oxydes ou cétones correspondants.
Réduction : Les réactions de réduction peuvent cibler le cycle indole ou le groupe amino, conduisant à divers dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution électrophile et nucléophile, en particulier au niveau du cycle indole et du groupe amino.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs comme l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont fréquemment utilisés.
Substitution : Des réactifs tels que les halogénoalcanes et les chlorures d'acyle sont utilisés en milieu basique ou acide.
Produits principaux
Les principaux produits de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des cétones ou des acides carboxyliques, tandis que la réduction peut produire diverses amines ou alcools.
Applications De Recherche Scientifique
Chimie
En chimie, ce composé est utilisé comme élément de base pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouveaux mécanismes réactionnels et de développer de nouvelles méthodologies de synthèse.
Biologie
En recherche biologique, le composé est étudié pour ses interactions potentielles avec les macromolécules biologiques. Son noyau indole est connu pour interagir avec les protéines et les acides nucléiques, ce qui en fait un outil précieux dans les études biochimiques.
Médecine
En médecine, le composé est étudié pour ses propriétés thérapeutiques potentielles. Les dérivés de l'indole sont connus pour leurs activités pharmacologiques, notamment des effets anti-inflammatoires, anticancéreux et antimicrobiens.
Industrie
Dans le secteur industriel, le composé est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques spécialisés. Ses propriétés uniques le rendent adapté à diverses applications en science des matériaux et en génie.
Mécanisme d'action
Le mécanisme d'action de 2-amino-3-[3-[2-(diméthylamino)éthyl]-1H-indol-5-yl]propan-1-ol implique son interaction avec des cibles moléculaires spécifiques. Le noyau indole peut se lier aux protéines, modifiant leur fonction et leur activité. La chaîne latérale diméthylaminoéthyl peut améliorer la solubilité et la biodisponibilité du composé, facilitant son interaction avec les cibles cellulaires.
Mécanisme D'action
The mechanism of action of 2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol involves its interaction with specific molecular targets. The indole core can bind to proteins, altering their function and activity. The dimethylaminoethyl side chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-amino-3-[3-[2-(méthylamino)éthyl]-1H-indol-5-yl]propan-1-ol
- 2-amino-3-[3-[2-(éthylamino)éthyl]-1H-indol-5-yl]propan-1-ol
- 2-amino-3-[3-[2-(diéthylamino)éthyl]-1H-indol-5-yl]propan-1-ol
Unicité
Comparé à des composés similaires, 2-amino-3-[3-[2-(diméthylamino)éthyl]-1H-indol-5-yl]propan-1-ol est unique en raison de son motif de substitution spécifique, qui peut conférer des propriétés biologiques et chimiques distinctes. La présence du groupe diméthylaminoéthyl peut influencer sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé d'intérêt particulier dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C15H23N3O |
|---|---|
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
2-amino-3-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]propan-1-ol |
InChI |
InChI=1S/C15H23N3O/c1-18(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13(16)10-19/h3-4,8-9,13,17,19H,5-7,10,16H2,1-2H3 |
Clé InChI |
XYSYRJCYRKMOFP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC1=CNC2=C1C=C(C=C2)CC(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pyrido[2,3-b]pyrazin-7-ol](/img/structure/B12106226.png)







![8-(9,10-Dihydroxy-3-methyl-1,6,7-trioxo-3,4-dihydrobenzo[g]isochromen-8-yl)-9,10-dihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromene-1,6,7-trione](/img/structure/B12106267.png)
![(E)-N~5~-[Amino(nitroamino)methylidene]-N~2~-(6-methylnaphthalene-1-sulfonyl)ornithine](/img/structure/B12106270.png)

